(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CAS 101396-91-2) is an enantiopure, bifunctional quaternary ammonium compound featuring a reactive chlorohydrin moiety. Unlike its bulk racemic counterpart used primarily for generic polysaccharide cationization, the (S)-enantiomer is a specialized chiral building block. Its primary procurement relevance lies in its role as a committed, stereospecific intermediate in the asymmetric synthesis of L-carnitine and other chiral active pharmaceutical ingredients (APIs). By providing an established stereocenter, it enables direct downstream cyanation and hydrolysis pathways without the need for complex chiral resolution [1].
Substituting (S)-CHPTAC with generic racemic CHPTAC (CAS 3327-22-8) fundamentally alters the economics and viability of API manufacturing. Using the racemate in carnitine synthesis produces a 50:50 mixture of L-carnitine and D-carnitine. Because D-carnitine acts as a competitive antagonist in biological systems, it must be strictly removed. Resolving racemic carnitine requires chiral resolving agents and multiple fractional crystallization steps, inherently capping the theoretical yield of the desired L-enantiomer at 50% and increasing solvent waste. Procuring the enantiopure (S)-CHPTAC bypasses these downstream bottlenecks, ensuring direct stereochemical transfer [1].
In the synthesis of L-carnitine, utilizing (S)-CHPTAC as the starting material allows for a direct cyanation and hydrolysis route that preserves the chiral center. Compared to starting with racemic CHPTAC—which necessitates a downstream fractional crystallization step that discards at least 50% of the product mass as the unwanted D-isomer—the (S)-enantiomer route achieves a theoretical maximum yield of 100% for the desired enantiomer. Industrial processes utilizing (S)-CHPTAC report overall L-carnitine yields exceeding 90% with >97% purity, bypassing the material inefficiency inherent to racemic resolution [1].
| Evidence Dimension | Theoretical target enantiomer yield |
| Target Compound Data | ~100% theoretical yield (no resolution required) |
| Comparator Or Baseline | Racemic CHPTAC (Max 50% yield due to 50:50 D/L split) |
| Quantified Difference | 2x increase in theoretical L-enantiomer yield |
| Conditions | Industrial cyanation and hydrolysis pathway to L-carnitine |
Eliminating downstream chiral resolution doubles the theoretical material efficiency and drastically reduces solvent and resolving-agent costs in API procurement.
While manufacturers can synthesize (S)-CHPTAC in-house starting from (S)-epichlorohydrin and trimethylamine, procuring pre-synthesized (S)-CHPTAC improves facility safety and workflow efficiency. (S)-epichlorohydrin is a volatile, toxic, and flammable liquid that requires specialized handling and rigorous environmental controls. In contrast, (S)-CHPTAC is a stable, non-volatile quaternary ammonium salt. Procuring the aminated salt directly eliminates the exothermic amination step from the downstream facility, reducing the risk of thermal runaway and minimizing operator exposure to volatile epoxides.
| Evidence Dimension | Volatility and handling risk |
| Target Compound Data | Stable, non-volatile solid or aqueous salt solution |
| Comparator Or Baseline | (S)-epichlorohydrin (Highly volatile, toxic, flammable liquid) |
| Quantified Difference | Elimination of volatile epoxide handling and exothermic amination step |
| Conditions | API manufacturing facility scale-up |
Procuring the stabilized salt rather than the raw epoxide simplifies regulatory compliance, reduces facility safety overhead, and streamlines the synthetic workflow.
The stereochemical integrity of the CHPTAC precursor dictates the biological safety of the final product. The (S)-enantiomer of CHPTAC specifically yields L-carnitine. Conversely, any (R)-CHPTAC impurity will carry through the synthesis to form D-carnitine, which acts as a competitive antagonist to L-carnitine and depletes cellular L-carnitine levels. High-purity (S)-CHPTAC ensures that the final API meets strict pharmacopeial limits for D-isomer content (often <2%), which is unachievable if using lower-purity chiral precursors without additional purification steps [1].
| Evidence Dimension | Final API D-isomer impurity content |
| Target Compound Data | <2% D-carnitine (when using high-ee (S)-CHPTAC) |
| Comparator Or Baseline | Low-ee precursor or unresolved racemate (>2% to 50% D-carnitine) |
| Quantified Difference | Maintenance of strict pharmacopeial stereochemical limits |
| Conditions | Stereospecific cyanation and hydrolysis to carnitine |
Strict control of the precursor's enantiomeric excess is mandatory to avoid producing toxic antagonistic byproducts that would cause batch rejection.
Directly utilizes the 100% theoretical yield advantage of (S)-CHPTAC, allowing for a streamlined cyanation and hydrolysis process that avoids the massive material losses associated with racemic resolution [1].
Leverages the high enantiomeric excess of (S)-CHPTAC to ensure the final L-carnitine product meets the strict <2% D-isomer limit required for safe human consumption, preventing D-carnitine antagonism[2].
For facilities lacking the specialized environmental controls required for volatile epoxides, procuring (S)-CHPTAC provides a safe, non-volatile starting point for synthesizing complex chiral cations without performing exothermic aminations .
Irritant